Cas no 94213-33-9 (1,3-Benzenediamine,4-[(5-amino-2-methylphenyl)methyl]-)
94213-33-9 structure
Product Name:1,3-Benzenediamine,4-[(5-amino-2-methylphenyl)methyl]-
CAS-nummer:94213-33-9
MF:C14H17N3
MW:227.304882764816
CID:811232
PubChem ID:3024040
Update Time:2025-04-19
1,3-Benzenediamine,4-[(5-amino-2-methylphenyl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenediamine,4-[(5-amino-2-methylphenyl)methyl]-
- 4-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine
- 94213-33-9
- EINECS 303-736-3
- SCHEMBL10919911
- NS00040275
- 4-((5-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
- DTXSID60241053
-
- Inchi: 1S/C14H17N3/c1-9-2-4-12(15)7-11(9)6-10-3-5-13(16)8-14(10)17/h2-5,7-8H,6,15-17H2,1H3
- InChI-sleutel: ZZCDIYKHQYWFKV-UHFFFAOYSA-N
- LACHT: NC1C=C(C=CC=1CC1C=C(C=CC=1C)N)N
Berekende eigenschappen
- Exacte massa: 227.142
- Monoisotopische massa: 227.142
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 244
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.2
- Topologisch pooloppervlak: 78.1Ų
Experimentele eigenschappen
- Dichtheid: 1.184
- Kookpunt: 471°Cat760mmHg
- Vlampunt: 271.1°C
- Brekindex: 1.686
1,3-Benzenediamine,4-[(5-amino-2-methylphenyl)methyl]- Gerelateerde literatuur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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